molecular formula C10H11FN4 B13624813 5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-fluoroaniline

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-fluoroaniline

Cat. No.: B13624813
M. Wt: 206.22 g/mol
InChI Key: NWYPIHFXERSDTH-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with dimethyl groups and a fluorinated aniline moiety. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution with Dimethyl Groups: The triazole ring is then substituted with dimethyl groups at the 4 and 5 positions.

    Introduction of the Fluorinated Aniline Moiety:

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aniline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The triazole ring and fluorinated aniline moiety contribute to its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline include:

    4-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methoxy]-3-fluorobenzenesulfonamide: This compound also contains a triazole ring and a fluorinated aromatic moiety but differs in its functional groups.

    5-{[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]amino}pentanamide: This compound has a similar triazole ring but is substituted with an amide group.

    (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl-pent-3-en-1-ylamine: This compound features a triazole ring and an aliphatic amine moiety.

The uniqueness of this compound lies in its specific combination of the triazole ring, dimethyl groups, and fluorinated aniline moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

5-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-fluoroaniline

InChI

InChI=1S/C10H11FN4/c1-6-13-14-10(15(6)2)7-3-4-8(11)9(12)5-7/h3-5H,12H2,1-2H3

InChI Key

NWYPIHFXERSDTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2=CC(=C(C=C2)F)N

Origin of Product

United States

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